4-(Cycloheptyloxy)piperidine hydrochloride
Overview
Description
4-(Cycloheptyloxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
For instance, pitolisant, a piperidine derivative, acts as an antagonist and inverse agonist at the histamine H3 receptor .
Mode of Action
For example, pitolisant blocks histamine autoreceptors, enhancing the activity of histaminergic neurons and increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
Piperidine derivatives have been reported to influence several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .
Result of Action
Piperidine derivatives have been reported to have therapeutic potential against various types of cancers .
Biochemical Analysis
Biochemical Properties
4-(Cycloheptyloxy)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes. These effects on cellular processes can ultimately impact cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, its interaction with cytochrome P450 enzymes involves the formation of a complex with the enzyme’s active site, leading to either inhibition or activation of its catalytic activity . Additionally, this compound can modulate the activity of other enzymes by acting as a competitive or non-competitive inhibitor. These interactions can result in changes in enzyme activity, substrate binding, and overall cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The degradation products can have different biological activities, which may influence the overall effects of the compound on cellular processes. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and overall health . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The metabolism of this compound involves oxidation, reduction, and conjugation reactions, which are catalyzed by various enzymes. These metabolic processes can lead to the formation of active or inactive metabolites, which may have different biological activities. The interaction with specific enzymes and cofactors can also influence the metabolic flux and levels of metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its transport to different cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other proteins involved in drug metabolism. The subcellular localization can also influence the compound’s ability to modulate cellular processes and exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cycloheptyloxy)piperidine hydrochloride typically involves the reaction of piperidine with cycloheptyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Cycloheptyloxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-(Cycloheptyloxy)piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
4-Piperidone: A ketone derivative of piperidine.
Cycloheptylamine: A compound with a cycloheptyl group attached to an amine.
Uniqueness: 4-(Cycloheptyloxy)piperidine hydrochloride is unique due to the presence of the cycloheptyloxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-cycloheptyloxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12;/h11-13H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEVHELDHMCJLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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